
3-Pyridin-2-ylcyclobutan-1-one
Übersicht
Beschreibung
3-Pyridin-2-ylcyclobutan-1-one, also known as 3-PBC, is a cyclic ketone . It has a molecular weight of 147.18 g/mol . It is widely used in scientific research.
Molecular Structure Analysis
The molecular structure of 3-Pyridin-2-ylcyclobutan-1-one is represented by the InChI code1S/C9H9NO/c11-9-4-8(5-9)7-2-1-3-10-6-7/h1-3,6,8H,4-5H2 . Physical And Chemical Properties Analysis
3-Pyridin-2-ylcyclobutan-1-one is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
“3-Pyridin-2-ylcyclobutan-1-one” serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds, such as pyrazolopyridines, are structurally similar to purine bases and have been used to create over 300,000 structures with potential biological activity .
Biomedical Applications
Due to its structural versatility, “3-Pyridin-2-ylcyclobutan-1-one” can be modified to target a wide range of biological receptors. It has been utilized in the development of compounds for biomedical applications, including potential treatments for diseases that require modulation of specific cellular pathways .
Pharmacological Research
This compound is instrumental in pharmacological research, particularly in the study of GABA A receptor modulators, proton pump inhibitors, and NSAIDs. Its analogs have shown significant therapeutic potential across various disease conditions .
Cancer Treatment
In cancer research, “3-Pyridin-2-ylcyclobutan-1-one” derivatives have been explored for their ability to interfere with cellular pathways necessary for the survival of cancer cells. This includes the synthesis of compounds that can act as enzyme inhibitors or modulate immune system components .
Central Nervous System Disorders
The compound’s derivatives are being studied for their effects on the central nervous system. They have the potential to be developed into drugs that can treat various neurological disorders due to their action on neurotransmitter receptors .
Anti-Inflammatory Agents
“3-Pyridin-2-ylcyclobutan-1-one” is also a key molecule in the synthesis of anti-inflammatory agents. Its structural framework allows for the creation of new NSAIDs that can be more effective and have fewer side effects .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-pyridin-2-ylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-5-7(6-8)9-3-1-2-4-10-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPGZJFOXHKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)cyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



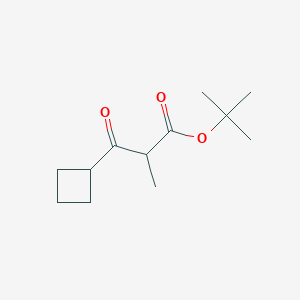

![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)
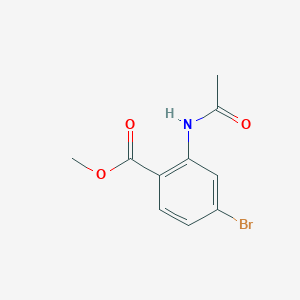
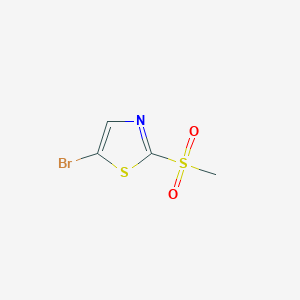
![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
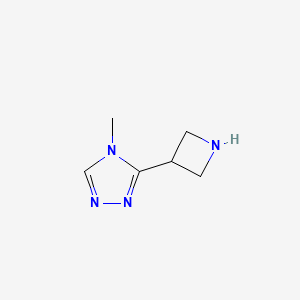

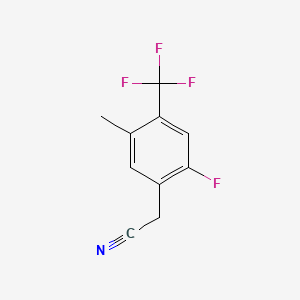
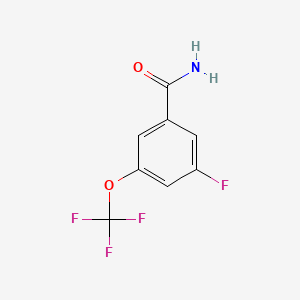


![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)
